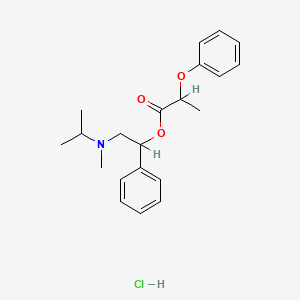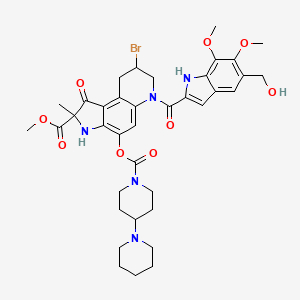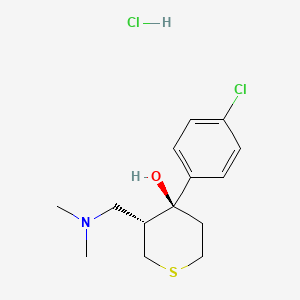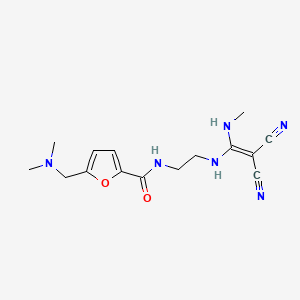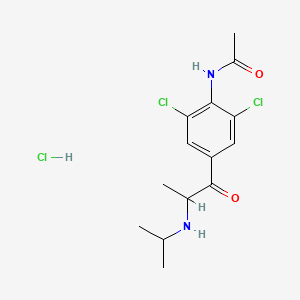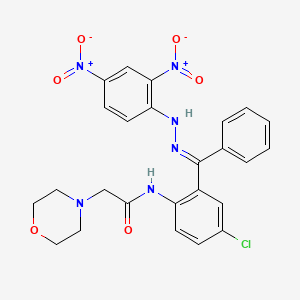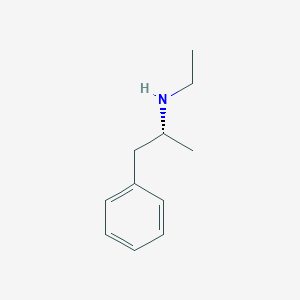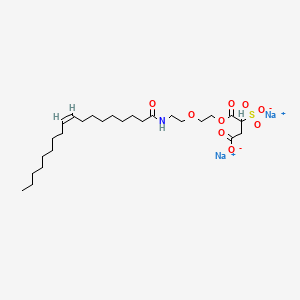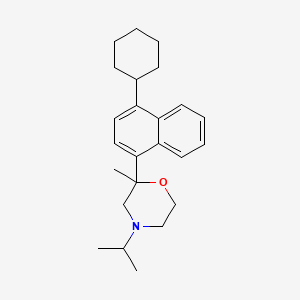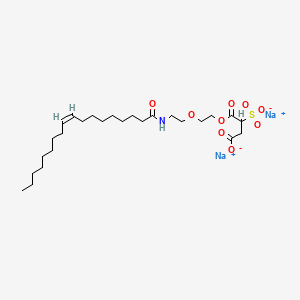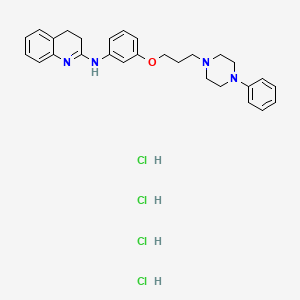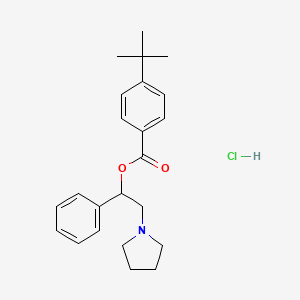
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is a complex organic compound that features a benzoic acid derivative esterified with a pyrrolidinylmethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of p-tert-butylbenzoic acid with an appropriate alcohol derivative. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction may proceed as follows:
- p-tert-Butylbenzoic acid reacts with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
p-tert-Butylbenzoic acid: A simpler derivative used in alkyd resins and other industrial applications.
Benzoic acid: A widely used preservative and precursor in organic synthesis.
Benzyl esters: Commonly used in organic synthesis for protecting carboxylic acids.
Uniqueness
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to its combination of a bulky tert-butyl group and a pyrrolidinylmethylbenzyl ester, which imparts distinct steric and electronic properties. These features make it valuable for specific synthetic and research applications where such properties are desired.
Propiedades
Número CAS |
102762-28-7 |
|---|---|
Fórmula molecular |
C23H30ClNO2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-tert-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-23(2,3)20-13-11-19(12-14-20)22(25)26-21(17-24-15-7-8-16-24)18-9-5-4-6-10-18;/h4-6,9-14,21H,7-8,15-17H2,1-3H3;1H |
Clave InChI |
RYUMRYJZXLAIBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
